Ciramadol is a synthetic benzylamine/cyclohexanol derivative functioning as a mixed opioid agonist-antagonist. In pharmacological and formulation research, it serves as a critical reference standard due to its distinct receptor binding profile—exhibiting dose-dependent analgesia with an onset of 15–30 minutes—and its high aqueous solubility as a hydrochloride salt [1]. Unlike pure mu-opioid agonists, Ciramadol provides a ceiling effect on respiratory depression, making it a valuable baseline compound for developing safer analgesic formulations and studying direct ether glucuronidation metabolic pathways [2].
Procuring standard opioids like morphine or codeine as substitutes for Ciramadol introduces significant experimental confounding. Codeine requires CYP2D6-mediated bioactivation, introducing high metabolic variability in animal models, whereas Ciramadol is active independently and cleared via direct ether glucuronidation [1]. Furthermore, while pentazocine shares a mixed agonist-antagonist classification, Ciramadol exhibits a distinct site of action—predominantly at the spinal cord level rather than supraspinal structures—and lacks the severe dysphoric psychotomimetic effects associated with high-dose pentazocine [2]. For formulation scientists, the limited aqueous solubility of pentazocine and morphine base necessitates complex co-solvent systems, whereas Ciramadol's high solubility streamlines aqueous assay and injectable formulation development [3].
In bradykinin-induced flexor reflex tests, Ciramadol demonstrates systemic potency comparable to pentazocine, but its mechanism is distinctively localized. Micro-applications reveal that Ciramadol is 4.7 times more potent at the lumbar subarachnoid space than at supraspinal structures (e.g., NRPG/NRGC), contrasting sharply with morphine and pentazocine which rely heavily on supraspinal pathways [1].
| Evidence Dimension | Analgesic ED50 (bradykinin-induced flexor reflex test) |
| Target Compound Data | 1.18 mg/kg (s.c.) |
| Comparator Or Baseline | Pentazocine (1.45 mg/kg s.c.) |
| Quantified Difference | Comparable systemic ED50, but driven by a 4.7-fold higher localized potency at the spinal cord level. |
| Conditions | In vivo rodent antinociceptive model (subcutaneous administration vs. micro-application) |
Ensures researchers are procuring an agent with a specific spinal-dominant mechanism of action, ideal for localized antinociceptive modeling without supraspinal confounding.
The hydrochloride salt of Ciramadol exhibits an aqueous solubility exceeding 400 mg/mL at a pH of 5.1 [1]. This is substantially higher than standard opioid reference materials such as morphine sulfate, which is soluble at approximately 60 mg/mL at room temperature.
| Evidence Dimension | Aqueous solubility (room temperature) |
| Target Compound Data | >400 mg/mL (Ciramadol HCl) |
| Comparator Or Baseline | Morphine sulfate (~60 mg/mL) |
| Quantified Difference | >6.6-fold higher aqueous solubility. |
| Conditions | Aqueous solution at room temperature (pH 5.1 for Ciramadol 2% solution) |
Enables the preparation of highly concentrated aqueous stock solutions and parenteral test formulations without the need for organic co-solvents or surfactants.
Unlike codeine, which requires Phase I CYP2D6 bioactivation to exert its primary analgesic effects, Ciramadol acts directly and undergoes primary metabolic clearance through ether glucuronidation via UDP-glucuronosyltransferases (UGT) [1].
| Evidence Dimension | Primary metabolic pathway |
| Target Compound Data | Direct Phase II metabolism (ether glucuronidation) |
| Comparator Or Baseline | Codeine (requires Phase I CYP2D6 bioactivation) |
| Quantified Difference | Eliminates CYP2D6-dependent pharmacokinetic variability. |
| Conditions | In vivo pharmacokinetic profiling and hepatic clearance modeling |
Crucial for pharmacokinetic assays and toxicology screening where uniform exposure across diverse animal models is required, bypassing CYP450 genetic polymorphisms.
Directly leveraging its >400 mg/mL solubility, Ciramadol is selected for formulating high-dose, low-volume parenteral solutions where co-solvents and complex surfactant systems must be avoided [1].
Due to its 4.7-fold higher potency at the lumbar subarachnoid space compared to supraspinal sites, it is a highly suitable reference standard for isolating spinal cord-mediated antinociceptive pathways in rodent models [2].
Because its clearance is driven by ether glucuronidation rather than CYP450 enzymes, Ciramadol serves as a reliable baseline substrate in in vitro and in vivo models assessing UGT-inhibitor interactions [3].